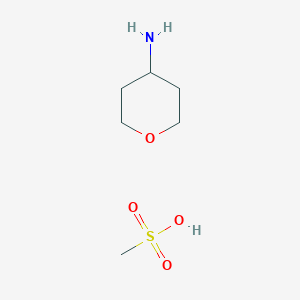
Methanesulfonic acid--oxan-4-amine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid–oxan-4-amine (1/1) is a compound that combines methanesulfonic acid and oxan-4-amine in a 1:1 ratio Methanesulfonic acid is a strong acid with the chemical formula CH₃SO₃H, known for its high solubility in water and organic solvents, and its use as a catalyst in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanesulfonic acid–oxan-4-amine (1/1) can be synthesized through a straightforward acid-base reaction. The preparation involves mixing equimolar amounts of methanesulfonic acid and oxan-4-amine in a suitable solvent, such as water or an organic solvent like methanol. The reaction is typically carried out at room temperature, and the product can be isolated by evaporating the solvent under reduced pressure.
Industrial Production Methods
On an industrial scale, the production of methanesulfonic acid–oxan-4-amine (1/1) follows similar principles but with optimized conditions for large-scale synthesis. Continuous flow reactors may be used to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation, depending on the desired purity and application.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid–oxan-4-amine (1/1) undergoes various chemical reactions, including:
Acid-Base Reactions: The compound can participate in proton transfer reactions due to the presence of the acidic methanesulfonic acid and the basic oxan-4-amine.
Substitution Reactions: The amine group in oxan-4-amine can undergo nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly the oxidation of the amine group to form corresponding oxides or imines.
Common Reagents and Conditions
Acid-Base Reactions: Common reagents include strong bases like sodium hydroxide or potassium hydroxide.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed.
Major Products Formed
Acid-Base Reactions: Formation of salts and water.
Substitution Reactions: Formation of substituted amines or amides.
Oxidation and Reduction: Formation of oxides, imines, or reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid–oxan-4-amine (1/1) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amine derivatives and as a catalyst in various reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and as a component in electrochemical applications.
Wirkmechanismus
The mechanism of action of methanesulfonic acid–oxan-4-amine (1/1) involves its ability to donate and accept protons, facilitating various chemical transformations. The methanesulfonic acid component acts as a strong acid, providing protons for acid-catalyzed reactions, while the oxan-4-amine component can act as a nucleophile or base, participating in substitution and proton transfer reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic Acid: A strong acid used in similar applications but lacks the amine functionality.
Oxan-4-Amine: An amine used in organic synthesis but lacks the acidic properties of methanesulfonic acid.
Sulfuric Acid: Another strong acid with similar acidity but different chemical properties and applications.
Tetrahydrofuran (THF): A solvent with a similar ring structure to oxan-4-amine but lacks the amine group.
Uniqueness
Methanesulfonic acid–oxan-4-amine (1/1) is unique due to its combination of acidic and basic properties, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
827046-89-9 |
|---|---|
Molekularformel |
C6H15NO4S |
Molekulargewicht |
197.26 g/mol |
IUPAC-Name |
methanesulfonic acid;oxan-4-amine |
InChI |
InChI=1S/C5H11NO.CH4O3S/c6-5-1-3-7-4-2-5;1-5(2,3)4/h5H,1-4,6H2;1H3,(H,2,3,4) |
InChI-Schlüssel |
HYWOMRBXCHZFDV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C1COCCC1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



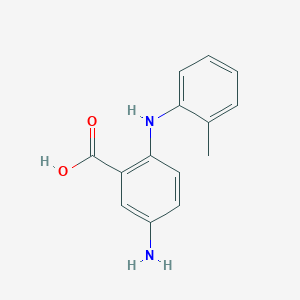

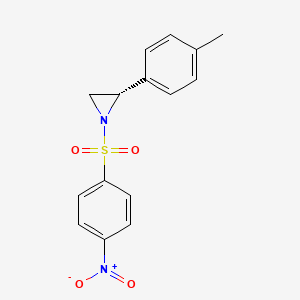
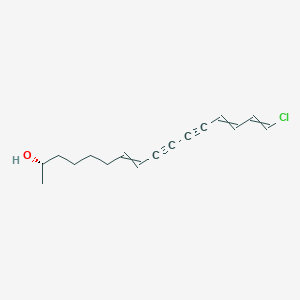



![2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid](/img/structure/B14227573.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-isoleucyl-L-threonylglycine](/img/structure/B14227579.png)
![2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14227587.png)
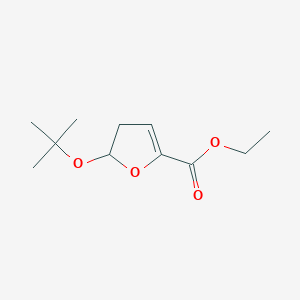
![2-[2-(Buta-1,3-dien-2-yl)-3,6-dimethoxyphenyl]-1,3-dithiane](/img/structure/B14227591.png)

